Cas no 267007-83-0 (S,S′-[1,4-Phenylenebis(2,1-ethynediyl-4,1-phenylene)]bis(thioacetate))
![S,S′-[1,4-Phenylenebis(2,1-ethynediyl-4,1-phenylene)]bis(thioacetate) structure](https://www.kuujia.com/scimg/cas/267007-83-0x500.png)
267007-83-0 structure
Product name:S,S′-[1,4-Phenylenebis(2,1-ethynediyl-4,1-phenylene)]bis(thioacetate)
S,S′-[1,4-Phenylenebis(2,1-ethynediyl-4,1-phenylene)]bis(thioacetate) Chemical and Physical Properties
Names and Identifiers
-
- Ethanethioic acid,S,S'-[1,4-phenylenebis(2,1-ethynediyl-4,1-phenylene)] ester
- S-[4-[2-[4-[2-(4-acetylsulfanylphenyl)ethynyl]phenyl]ethynyl]phenyl] ethanethioate
- S,S′-[1,4-Phenylenebis(2,1-ethynediyl-4,1-phenylene)]bis(thioacetate)
- Thioacetic acid S-[4-[4-(4-acetylsulfanylphenylethynyl)-phenylethynyl]-phenyl] ester
- S,Sμ-[1,4-Phenylenebis(2,1-ethynediyl-4,1-phenylene)]bis(thioacetate)
- S,S'-[1,4-Phenylenebis(2,1-ethynediyl-4,1-phenylene)]bis(thioacetate) 97% (HPLC)
- Ethanethioic acid, S1,S1'-[1,4-phenylenebis(2,1-ethynediyl-4,1-phenylene)] ester
- S,S'-[1,4-Phenylenebis(2,1-ethynediyl-4,1-phenylene)]bis(thioacetate), 97% (HPLC)
- 1,4-Bis[4-(acetylthio)phenylethynyl]benzene
- S,S inverted exclamation marka-[1,4-Phenylenebis(2,1-ethynediyl-4,1-phenylene)]bis(thioacetate)
- AGN-PC-0NHZ9F
- Thioacetic acid s-[4-[4-(4-acetylsulfanylphenylethynyl)-phenylethynyl]-phenyl]ester
- SCHEMBL13446219
- 1,4-bis(((4-acetylthio)phenyl)ethynyl)benzene
- DTXSID10478958
- S,S'-[1,4-PHENYLENEBIS(2,1-ETHYNEDIYL-4,1-PHENYLENE)]BIS(THIOACETATE)
- 267007-83-0
-
- MDL: MFCD16621452
- Inchi: 1S/C26H18O2S2/c1-19(27)29-25-15-11-23(12-16-25)9-7-21-3-5-22(6-4-21)8-10-24-13-17-26(18-14-24)30-20(2)28/h3-6,11-18H,1-2H3
- InChI Key: HTBKJDXAIPKGEY-UHFFFAOYSA-N
- SMILES: C(SC1=CC=C(C#CC2=CC=C(C#CC3=CC=C(SC(C)=O)C=C3)C=C2)C=C1)(=O)C
Computed Properties
- Exact Mass: 426.07482216g/mol
- Monoisotopic Mass: 426.07482216g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 30
- Rotatable Bond Count: 8
- Complexity: 658
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.5
- Topological Polar Surface Area: 84.7Ų
Experimental Properties
- Melting Point: 179-189 °C
S,S′-[1,4-Phenylenebis(2,1-ethynediyl-4,1-phenylene)]bis(thioacetate) Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Storage Condition:2-8°C
S,S′-[1,4-Phenylenebis(2,1-ethynediyl-4,1-phenylene)]bis(thioacetate) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 718351-100MG |
S,S′-[1,4-Phenylenebis(2,1-ethynediyl-4,1-phenylene)]bis(thioacetate) |
267007-83-0 | 100mg |
¥2281.5 | 2023-11-26 | ||
AN HUI ZE SHENG Technology Co., Ltd. | 718351-100mg |
S,S'-[1,4-Phenylenebis(2,1-ethynediyl-4,1-phenylene)]bis(thioacetate) 97% (HPLC) |
267007-83-0 | 97%(HPLC) | 100mg |
¥2172.88 | 2023-09-15 | |
Cooke Chemical | S493879-100mg |
S,S′-[1,4-Phenylenebis(2,1-ethynediyl-4,1-phenylene)]bis(thioacetate) |
267007-83-0 | 97%(HPLC) | 100mg |
RMB 1540.56 | 2025-02-20 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S471730-100mg |
S,S′-[1,4-Phenylenebis(2,1-ethynediyl-4,1-phenylene)]bis(thioacetate) |
267007-83-0 | 97% (HPLC) | 100mg |
¥2056.90 | 2023-09-01 |
S,S′-[1,4-Phenylenebis(2,1-ethynediyl-4,1-phenylene)]bis(thioacetate) Related Literature
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
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Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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